Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-benzyl-5-fluoropyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c1-2-22-17(21)15-9-13-8-14(18)10-19-16(13)20(15)11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNRMQLNPLQVGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N1CC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Structure and Synthesis
Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs to the pyrrolo[2,3-b]pyridine family, characterized by a fused pyrrole and pyridine ring structure. The compound's molecular formula is with a molecular weight of approximately 298.31 g/mol. The synthesis typically involves multi-step processes including cyclization and functional group transformations. Key steps include:
- Formation of the Pyrrole Ring : Utilizing appropriate precursors to create the pyrrole structure.
- Cyclization with Pyridine : Fusing the pyrrole with a pyridine ring under specific conditions.
- Fluorination : Introducing the fluorine substituent at the 5-position to enhance biological activity.
- Esterification : Converting the carboxylic acid to an ethyl ester form for improved solubility and bioavailability.
Therapeutic Applications
-
Cancer Treatment :
- Case studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, such as breast cancer cells (4T1), inducing apoptosis and reducing migration and invasion capabilities .
- Research indicates that compounds similar to this compound effectively target FGFR signaling pathways, making them promising candidates for treating solid tumors .
- Cardiovascular Disorders :
- Ion Channel Research :
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (CAS: Not Provided)
Ethyl 5-Chloro-1H-Pyrrolo[2,3-c]Pyridine-2-Carboxylate (CAS: Not Provided)
- Structure : Chlorine substituent at the 5-position instead of fluorine; [2,3-c] pyridine core.
- Synthesis: 60% yield, similar to its non-halogenated analog .
- Key Difference : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may influence solubility, metabolic stability, and intermolecular interactions.
Benzyl Group Modifications
Ethyl 1-(Phenylmethyl)-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate (CAS: 920978-91-2)
- Structure : Benzyl group at the 1-position but lacks the 5-fluoro substituent.
- This could impact pharmacokinetic properties such as absorption and distribution .
Ethyl 5-Fluoro-1-(3-Fluorobenzyl)-1H-Pyrrolo[2,3-b]Pyridine-2-Carboxylate (CAS: 920978-96-7)
- Structure : Additional fluorine on the benzyl ring (3-fluorobenzyl) alongside the 5-fluoro substituent.
- Key Difference: The dual fluorination enhances lipophilicity and may improve blood-brain barrier penetration compared to the mono-fluorinated target compound. However, steric hindrance from the 3-fluoro group could alter binding affinity in target proteins .
Research Findings and Implications
Synthetic Accessibility: Compounds with simpler substituents (e.g., non-halogenated analogs) are synthesized in moderate yields (60%), but data for the target compound’s synthesis remain unreported .
Electron-Withdrawing Effects: Fluorine at the 5-position likely enhances the electron-deficient nature of the pyridine ring, which could improve interactions with electron-rich biological targets compared to non-fluorinated analogs .
Steric and Lipophilic Trade-offs : The 3-fluorobenzyl substituent in CAS 920978-96-7 increases lipophilicity but may introduce steric clashes in molecular binding pockets, a consideration absent in the target compound’s structure .
Biological Activity
Ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a compound with the chemical formula and CAS number 945912-77-6, belongs to the pyrrolo[2,3-b]pyridine class of compounds. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article aims to summarize the biological activity of this compound, supported by detailed research findings, case studies, and data tables.
The molecular weight of this compound is 298.31 g/mol. The structure features a fluorine atom at the 5-position of the pyrrole ring, which may enhance its biological activity through various mechanisms.
1. Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors. For instance, a related derivative exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This compound also demonstrated significant antiproliferative effects on breast cancer cell lines (4T1), inducing apoptosis and inhibiting cell migration and invasion .
Table 1: FGFR Inhibition Potency of Pyrrolo[2,3-b]pyridine Derivatives
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
|---|---|---|---|
| Compound 4h | 7 | 9 | 25 |
| This compound | TBD | TBD | TBD |
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. Research indicates that certain derivatives within the same chemical family exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), crucial in mediating inflammatory responses. The anti-inflammatory profile was assessed using carrageenan-induced paw edema models in rats .
Case Study: COX Inhibition
In a study examining various pyrrolo derivatives:
- Compound A showed a significant reduction in edema percentage compared to the control.
- This compound is hypothesized to possess similar or enhanced activity based on structural analogies.
3. Mechanistic Insights
The biological mechanisms underlying the activity of this compound appear to involve modulation of key signaling pathways associated with cancer proliferation and inflammation. The targeting of FGFRs is particularly promising due to their role in tumor growth and metastasis .
Chemical Reactions Analysis
Ester Hydrolysis and Carboxylic Acid Derivatives
The ethyl ester group at position 2 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, which can be further derivatized.
-
The carboxylic acid intermediate is pivotal for generating amides, a common strategy to enhance target engagement in kinase inhibitors .
Functionalization at Position 3
Position 3 of the pyrrolo[2,3-b]pyridine core is reactive toward electrophilic substitution or cross-coupling.
Bromination
Bromination at position 3 enables subsequent Suzuki-Miyaura couplings.
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NBS, TEA, DCM, RT | 16 h, under N₂ | 3-Bromo-1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 68% |
Suzuki Cross-Coupling
The 3-bromo derivative reacts with arylboronic acids to introduce aromatic substituents.
| Boronic Acid | Catalyst System | Product (3-Substituted) | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C | 3-Phenyl-1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 74% |
Modifications at Position 5 (Fluorine)
The 5-fluoro group can participate in nucleophilic aromatic substitution (SNAr) under activating conditions.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, 120°C, 8 h | 5-Piperidinyl-1-benzyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 52% |
Debenzylation at Position 1
The benzyl group at position 1 can be removed via hydrogenolysis or acidic hydrolysis to expose the NH group.
| Conditions | Catalyst/Reagent | Product | Yield | Source |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | RT, 12 h | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 90% | |
| TFA, DCM, RT | 4 h | Deprotected NH intermediate | 95% |
Q & A
Q. Basic Research Focus
- NMR : and NMR confirm substituent positions. For example, the benzyl group’s protons appear as a singlet (~δ 5.2 ppm), while the ester carbonyl resonates at ~δ 165 ppm in NMR .
- HRMS : Exact mass analysis (e.g., m/z 298.3116 for [M+H]) validates molecular formula .
- IR : A strong C=O stretch (~1700 cm) confirms the ester group .
Contradiction Resolution : Discrepancies in integration ratios (e.g., overlapping peaks in NMR) require advanced techniques like 2D NMR (COSY, HSQC) or comparison with crystallographic data .
How does the fluorine substituent influence the compound’s electronic properties and reactivity in further derivatization?
Advanced Research Focus
The 5-fluoro group:
- Electron-withdrawing effect : Stabilizes the pyrrolo[2,3-b]pyridine core via inductive effects, altering pKa and nucleophilic attack sites.
- Reactivity modulation : Fluorine’s ortho-directing nature influences electrophilic substitution (e.g., nitration or halogenation) at the 3- or 7-positions .
- Metabolic stability : Fluorine reduces oxidative metabolism in biological studies, enhancing pharmacokinetic profiles .
What strategies are employed to resolve conflicting biological activity data in structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Dose-response curves : Replicate assays at varying concentrations to distinguish true activity from assay noise .
- Molecular docking : Compare binding poses of active vs. inactive analogs using the pyrrolo[2,3-b]pyridine core as a scaffold .
- Impurity analysis : LC-MS identifies synthetic byproducts (e.g., de-fluorinated or ester-hydrolyzed derivatives) that may skew results .
What are the best practices for handling air- or moisture-sensitive intermediates during synthesis?
Q. Basic Research Focus
- Inert atmosphere : Use Schlenk lines or gloveboxes for fluorination and benzylation steps .
- Drying agents : Molecular sieves (3Å) in reaction mixtures prevent hydrolysis of the ester group .
- Low-temperature quenching : Add reactions to ice-cold water to stabilize intermediates before extraction .
How can computational methods (DFT, MD) predict the compound’s stability and interaction with biological targets?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity at the 2-carboxylate group .
- Molecular Dynamics (MD) : Simulates binding to kinase targets (e.g., JAK2 or EGFR) by modeling π-π stacking between the benzyl group and hydrophobic pockets .
- Solubility prediction : COSMO-RS models estimate solubility in DMSO/water mixtures for biological assay optimization .
What are the limitations of current synthetic methods, and what novel approaches are emerging?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
